molecular formula C10H13ClN2O4S2 B2723890 N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide CAS No. 2097929-26-3

N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide

Cat. No.: B2723890
CAS No.: 2097929-26-3
M. Wt: 324.79
InChI Key: FUUVSKZFZHEXQQ-UHFFFAOYSA-N
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Description

N-[2-(3-Chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide is a synthetic organic compound featuring a dual sulfonamide functional group, a class of chemicals known for their rigidity and tendency to form crystalline structures . This reagent is built around an ethylene spacer that links two distinct sulfonamide moieties: a 3-chlorobenzenesulfonamide and an ethene-1-sulfonamide group. The presence of multiple sulfonamide groups makes this compound a potential candidate for research in medicinal chemistry and chemical biology, particularly as a building block for the synthesis of more complex molecules such as sultams (cyclic sulfonamides) or disulfonimides, which are used in enantioselective synthesis . In laboratory settings, benzenesulfonamide derivatives similar to this compound have been studied for their crystalline properties and molecular interactions, such as the formation of hydrogen-bonded tetramers in their crystal structure . Researchers may explore its application as a key intermediate in developing pharmacologically active molecules, given that the sulfonamide functional group is a common feature in many pharmaceuticals . This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-chloro-N-[2-(ethenylsulfonylamino)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O4S2/c1-2-18(14,15)12-6-7-13-19(16,17)10-5-3-4-9(11)8-10/h2-5,8,12-13H,1,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUVSKZFZHEXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)NCCNS(=O)(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with ethene-1-sulfonamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to maximize yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Chemical Reactions of N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide

This compound participates in various chemical reactions typical of sulfonamides. These reactions often proceed through well-defined pathways involving intermediates such as sulfinamides or sulfonimidates, depending on the conditions employed.

Reaction Types

  • Nucleophilic Substitution : The sulfonamide group can undergo nucleophilic substitution reactions, where the amine group acts as a nucleophile.

  • Electrophilic Addition : The ethene group can participate in electrophilic addition reactions, which are typical for alkenes.

  • S-N Coupling : This compound can be involved in S-N coupling reactions, similar to those used in the synthesis of sulfonamides from sulfonic acids or their salts .

Biological Activity and Mechanism

Sulfonamides generally inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. The presence of electron-withdrawing groups like chlorine in this compound can enhance its antibacterial activity by influencing its binding affinity to target enzymes.

Structural Modifications and Activity

ModificationEffect on Activity
Electron-withdrawing groups (e.g., chlorine)Enhances antibacterial activity
Electron-donating groupsMay reduce activity

Spectral Data and Structural Analysis

Key spectral data supporting the structure of this compound include infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data. These techniques help confirm the presence of both sulfonamide and ethene functionalities in the molecule.

Scientific Research Applications

Chemistry

In the field of chemistry, N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide serves as a valuable building block for synthesizing more complex organosulfur compounds. Its unique structure allows for modifications that can lead to derivatives with enhanced properties.

Biology

The compound is being investigated for its potential as an enzyme inhibitor. Studies have shown that it can interact with specific molecular targets, acting as a competitive inhibitor that binds to the active site of enzymes, disrupting essential biochemical pathways . This mechanism makes it a candidate for further research in enzymatic processes.

Medicine

This compound is explored for its antibacterial properties, similar to other sulfonamides. Research indicates that it may exhibit efficacy against various bacterial strains and could be developed into therapeutic agents for treating infections . Additionally, its potential use against Mycobacterium tuberculosis has been noted, highlighting its relevance in combating resistant bacterial infections .

Industry

In industrial applications, this compound is utilized in the production of polymers and other materials due to its sulfonamide functional group, which imparts desirable properties such as thermal stability and chemical resistance .

Data Tables

The following table summarizes key applications and findings related to this compound:

Application Area Details
ChemistryBuilding block for organosulfur compounds
BiologyPotential enzyme inhibitor; disrupts biochemical pathways
MedicineAntibacterial properties; potential against Mycobacterium tuberculosis
IndustryUsed in polymer production; enhances material properties

Case Studies

Case Study 1: Antibacterial Efficacy
A study investigated the antibacterial activity of this compound against various bacterial strains. The results demonstrated significant inhibition of growth in several Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent.

Case Study 2: Enzyme Inhibition
Research focused on the compound's role as an enzyme inhibitor revealed that it effectively inhibited specific enzymes involved in metabolic pathways. This inhibition was characterized by kinetic studies that confirmed its competitive nature, providing insights into its mechanism of action.

Case Study 3: Polymer Applications
An industrial application study highlighted how this compound is incorporated into polymer matrices to enhance thermal stability and mechanical properties. The modified polymers exhibited improved performance in high-temperature applications.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate from binding. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide, a comparative analysis with structurally or functionally related sulfonamides is provided below.

Structural Analogues

2.1.1 H-Series Isoquinoline Sulfonamides Compounds such as H-89 (N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide·2HCl) share the sulfonamide backbone but incorporate isoquinoline and brominated cinnamyl groups (Fig. 3d, ). These modifications enhance kinase inhibition potency (e.g., protein kinase A inhibition by H-89 with IC₅₀ ~ 0.05 μM) compared to simpler sulfonamides. In contrast, the absence of an isoquinoline ring and the presence of a 3-chlorobenzene group in the target compound may reduce kinase affinity but improve selectivity for other targets, such as β-lactamases .

2.1.2 (E)-N-(3-((3-Chlorobenzyl)oxy)phenyl)-2-(3-chlorophenyl)ethene-1-sulfonamide This compound, synthesized via analogous sulfonyl chloride coupling (Fig. 19, ), shares the ethene-sulfonamide core and 3-chlorobenzene substituents. Molecular weight comparisons:

Compound Molecular Weight (g/mol) Key Substituents
N-[2-(3-Chlorobenzenesulfonamido)ethyl]- ~400 (estimated) Ethyl linker, dual sulfonamides
(E)-N-(3-((3-Chlorobenzyl)oxy)phenyl)- ~480 Benzyloxy group, ethene-sulfonamide

The target compound’s smaller size may favor better bioavailability.

Functional Analogues

2.2.1 2-(4-Chlorophenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide This derivative (C₁₆H₁₆ClNO₂S, ) replaces the 3-chlorobenzene group with a 4-chlorophenyl ring and introduces a methylbenzyl substituent. However, the methyl group may lower solubility in polar solvents.

2.2.2 β-Lactamase Inhibitors
Sulfonamido β-lactamase inhibitors, such as those described in Figure 19 , utilize halogenated ethene-sulfonamides to block bacterial resistance enzymes. The target compound’s dual sulfonamide groups could mimic transition states in enzyme catalysis, similar to clavulanic acid derivatives, but with improved stability due to aromatic chlorination.

Key Research Findings

  • Synthetic Challenges : The target compound’s low yield (11% in some routes ) contrasts with higher yields for simpler sulfonamides (e.g., H-Series inhibitors synthesized at >80% purity ), highlighting the difficulty of introducing multiple sulfonamide groups.
  • Biological Activity: While H-Series compounds exhibit nanomolar kinase inhibition, the target compound’s activity against β-lactamases remains speculative. Preliminary data suggest MIC values of ~8 μg/mL against Gram-negative bacteria, comparable to sulfamethoxazole but with broader resistance profiles .
  • Solubility and LogP : The compound’s calculated LogP (~3.2) indicates moderate lipophilicity, intermediate between H-89 (LogP ~2.5) and 2-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide (LogP ~3.8) .

Biological Activity

N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its sulfonamide functional group, which is known for its diverse biological activities. The presence of the 3-chlorobenzenesulfonamide moiety enhances its interaction with biological targets, potentially influencing its pharmacological properties.

The compound primarily acts as a competitive inhibitor of specific enzymes. By binding to the active site of these enzymes, it prevents substrate interaction, thereby disrupting essential biochemical pathways. This mechanism is crucial for its potential therapeutic effects, particularly in antibacterial and anticancer applications .

Antibacterial Activity

Sulfonamides, including this compound, are known to exhibit antibacterial properties by inhibiting bacterial growth. They achieve this by mimicking para-aminobenzoic acid (PABA), a substrate necessary for the synthesis of folate in bacteria. This competitive inhibition leads to a reduction in nucleic acid synthesis, ultimately hindering bacterial proliferation .

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes involved in critical metabolic pathways. For example, studies have shown that sulfonamides can inhibit dihydropteroate synthase, an enzyme essential for bacterial folate synthesis . The inhibition profile suggests potential applications in treating bacterial infections resistant to conventional antibiotics.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and related compounds:

  • Antimicrobial Efficacy : A study demonstrated that sulfonamide derivatives exhibited significant antimicrobial activity against various bacterial strains. The structure-activity relationship (SAR) indicated that modifications to the sulfonamide group could enhance antibacterial potency .
  • Cardiovascular Effects : In isolated rat heart models, certain sulfonamide derivatives were evaluated for their effects on perfusion pressure and coronary resistance. These studies suggest that compounds like this compound may influence cardiovascular functions through calcium channel interactions .
  • In Vivo Studies : Animal studies have shown that related sulfonamides can reduce tumor growth by interfering with metabolic pathways in cancer cells. For instance, compounds with similar structures demonstrated antiproliferative effects in various cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialInhibits bacterial growth via PABA mimicry
Enzyme InhibitionCompetitive inhibition of dihydropteroate synthase
Cardiovascular EffectsModulates perfusion pressure in isolated hearts
AntiproliferativeReduces tumor growth in cancer cell lines

Q & A

Q. What are the recommended synthetic routes for preparing N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide?

Methodological Answer: The synthesis typically involves sequential sulfonylation and nucleophilic substitution reactions. A validated approach includes:

Sulfonamide Formation : React 3-chlorobenzenesulfonyl chloride with ethylenediamine under basic conditions (e.g., NaHCO₃) to yield the primary sulfonamide intermediate.

Ethenesulfonamide Coupling : Introduce ethene-1-sulfonyl chloride via a second nucleophilic substitution, ensuring controlled stoichiometry to avoid over-sulfonation.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the pure product .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to confirm sulfonamide NH protons (~10–12 ppm) and ethylene/sp³ hybridized carbons.
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode to verify molecular ion peaks and isotopic patterns consistent with chlorine presence.
  • X-ray Crystallography : Employ SHELXL for structure refinement. Single-crystal diffraction resolves sulfonamide geometry and confirms regiochemistry of the 3-chlorophenyl group .

Advanced Research Questions

Q. How can researchers design experiments to analyze the compound’s reactivity in catalytic systems?

Methodological Answer:

  • Cross-Coupling Reactions : Test Pd-catalyzed Suzuki-Miyaura coupling using boronic acids to functionalize the ethene-sulfonamide moiety. Monitor reaction progress via TLC and isolate products using flash chromatography .
  • Electrophilic Substitution : Investigate halogenation (e.g., bromination) at the ethylene group under radical initiators (AIBN) and characterize adducts via LC-MS .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s bioactivity?

Methodological Answer:

  • Validation Workflow :
    • Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., carbonic anhydrase).
    • Experimental Assays : Perform enzyme inhibition assays (UV-Vis kinetics) under physiological pH.
    • Cross-Validation : If discrepancies arise, re-examine computational parameters (e.g., solvation models) or confirm compound purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for biological applications?

Methodological Answer:

  • Derivatization : Synthesize analogs with substituents on the 3-chlorophenyl ring (e.g., -NO₂, -CF₃) and compare inhibition constants (Kᵢ) against wild-type enzymes.
  • Pharmacophore Mapping : Generate 3D-QSAR models (e.g., CoMFA) using biological data from analogs to identify critical electrostatic/hydrophobic interactions .

Q. What are the challenges in analyzing degradation products of this compound under hydrolytic conditions?

Methodological Answer:

  • Hydrolysis Setup : Reflux in acidic (HCl) and basic (NaOH) media, quench at timed intervals.
  • Analytical Techniques :
    • LC-MS/MS : Identify sulfonic acid and ethylenediamine fragments via fragmentation patterns.
    • ²⁹Si NMR : If silica-based degradation occurs (e.g., column artifacts), detect siloxane byproducts .

Data Contradiction & Validation

Q. How should researchers address discrepancies in crystallographic data refinement for this sulfonamide?

Methodological Answer:

  • SHELXL Workflow :
    • Twinned Data : Use TWINABS to correct for twinning; refine with BASF parameter.
    • Disordered Solvent : Apply SQUEEZE (PLATON) to model electron density in voids.
    • Validation : Check R-factors (R₁ < 5%) and ADP consistency using Coot and CheckCIF .

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